molecular formula C21H46O7 B14373854 Carbonic acid;decane-1,10-diol CAS No. 90383-27-0

Carbonic acid;decane-1,10-diol

Cat. No.: B14373854
CAS No.: 90383-27-0
M. Wt: 410.6 g/mol
InChI Key: MYMJKHLVJXLVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonic acid;decane-1,10-diol: is a compound that combines the properties of carbonic acid and decane-1,10-diol. Carbonic acid is a weak acid formed in solution when carbon dioxide is dissolved in water, while decane-1,10-diol is a diol with the chemical formula C10H22O2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: Decane-1,10-diol can be synthesized through the reduction of decanedioic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert atmosphere and requires careful control of temperature and pressure.

    Green Chemistry Approach: A green and efficient method involves upgrading furfural to 1,10-decanediol diacetate and 1-decanol acetate through tandem benzoin condensation and hydrodeoxygenation reactions.

Industrial Production Methods:

    Hydrogenation: Industrial production often involves the hydrogenation of decanedioic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.

    Biotechnological Methods: Advances in biotechnology have enabled the microbial production of decane-1,10-diol using genetically engineered microorganisms that can convert renewable feedstocks into the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Decane-1,10-diol can undergo oxidation to form decanedioic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to decane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Decane-1,10-diol can participate in substitution reactions to form esters or ethers. For example, reacting with acetic anhydride can yield decane-1,10-diol diacetate.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acetic anhydride, sulfuric acid (H2SO4)

Major Products:

    Oxidation: Decanedioic acid

    Reduction: Decane

    Substitution: Decane-1,10-diol diacetate

Scientific Research Applications

Mechanism of Action

The mechanism of action of carbonic acid;decane-1,10-diol involves its interaction with molecular targets and pathways in biological systems. The hydroxyl groups in decane-1,10-diol can form hydrogen bonds with biomolecules, influencing their structure and function. In pharmaceutical applications, the compound can enhance the solubility and bioavailability of drugs by interacting with hydrophobic regions of proteins and cell membranes.

Comparison with Similar Compounds

    Decamethylene glycol:

    1,6-Hexanediol: A shorter-chain diol used in similar applications, such as polymer production and pharmaceuticals.

    1,12-Dodecanediol: A longer-chain diol with similar uses but different physical properties due to its extended carbon chain.

Uniqueness: Carbonic acid;decane-1,10-diol is unique due to its combination of carbonic acid and decane-1,10-diol properties, making it versatile for various applications. Its ability to participate in multiple chemical reactions and its biocompatibility make it valuable in both industrial and medical fields.

Properties

CAS No.

90383-27-0

Molecular Formula

C21H46O7

Molecular Weight

410.6 g/mol

IUPAC Name

carbonic acid;decane-1,10-diol

InChI

InChI=1S/2C10H22O2.CH2O3/c2*11-9-7-5-3-1-2-4-6-8-10-12;2-1(3)4/h2*11-12H,1-10H2;(H2,2,3,4)

InChI Key

MYMJKHLVJXLVEN-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCO)CCCCO.C(CCCCCO)CCCCO.C(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.